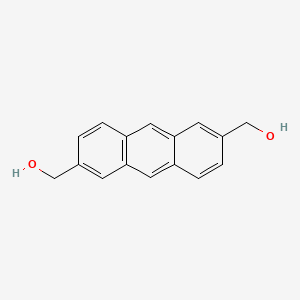

2,6-Anthracenedimethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,6-Anthracenedimethanol is an organic compound with the molecular formula C16H14O2 It is a derivative of anthracene, featuring two hydroxymethyl groups attached to the 2 and 6 positions of the anthracene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Anthracenedimethanol typically involves the reduction of 2,6-anthracenedicarboxylic acid or its derivatives. One common method is the reduction of 2,6-anthracenedicarboxylic acid using lithium aluminum hydride (LiAlH4) in anhydrous ether. The reaction is carried out under reflux conditions, leading to the formation of this compound.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reduction processes, optimized for higher yields and purity.

Analyse Des Réactions Chimiques

Types of Reactions: 2,6-Anthracenedimethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form 2,6-anthracenedicarboxylic acid.

Reduction: As mentioned earlier, reduction of 2,6-anthracenedicarboxylic acid using lithium aluminum hydride (LiAlH4) yields this compound.

Substitution: The hydroxymethyl groups can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.

Major Products Formed:

- Oxidation of this compound typically yields 2,6-anthracenedicarboxylic acid.

- Substitution reactions can produce a variety of derivatives depending on the electrophile used.

Applications De Recherche Scientifique

2,6-Anthracenedimethanol has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential use in drug development.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 2,6-Anthracenedimethanol and its derivatives involves interactions with various molecular targets and pathways. For instance, its potential antimicrobial activity may be due to the disruption of microbial cell membranes or inhibition of essential enzymes. In cancer research, its derivatives may interfere with cell proliferation pathways, leading to apoptosis (programmed cell death).

Comparaison Avec Des Composés Similaires

9,10-Anthracenedimethanol: Another derivative of anthracene with hydroxymethyl groups at the 9 and 10 positions.

2,6-Anthracenedicarboxylic Acid: The precursor for the synthesis of 2,6-Anthracenedimethanol.

Anthracene: The parent compound from which this compound is derived.

Uniqueness: this compound is unique due to the specific positioning of its hydroxymethyl groups, which imparts distinct chemical properties and reactivity compared to other anthracene derivatives. This uniqueness makes it valuable for specific applications in research and industry.

Activité Biologique

2,6-Anthracenedimethanol, also known as 9-anthracenemethanol, is a compound with notable biological and chemical properties that have been the subject of various studies. This article delves into its biological activity, including interactions with biological systems, potential applications in materials science, and implications for health and environmental safety.

- Molecular Formula : C15H12O

- Molecular Weight : 208.26 g/mol

- Melting Point : 160-165 °C

- Boiling Point : 371 °C

- Density : 1.3 g/cm³

Interaction with Biological Macromolecules

Research indicates that this compound exhibits interactions with proteins such as human serum albumin (HSA). A study found that various anthracene derivatives, including 9-anthracenemethanol, have differing affinities for HSA, which is crucial for understanding their pharmacokinetics and potential therapeutic applications. The binding affinity of 9-anthracenemethanol was noted to be the weakest among the tested compounds, suggesting limited interaction with this important transport protein .

The compound demonstrates significant photochemical behavior due to its anthracene moiety. Under UV light exposure, it can undergo reversible dimerization via a [4 + 4] cycloaddition reaction. This property has been exploited in developing materials with shape memory characteristics and thermally reversible crosslinks. For instance, epoxy elastomers incorporating anthracene groups showed enhanced mechanical properties and the ability to revert to their original state upon heating after UV-induced crosslinking .

Potential Applications in Material Science

The unique properties of this compound have led to its incorporation into various polymer matrices. Studies have shown that when grafted onto polymers like ethylene propylene rubber (EPM), it facilitates the formation of covalently cross-linked networks that can be recycled through thermal treatment or UV light exposure . Such applications highlight its utility in creating sustainable materials with dynamic properties.

Case Study 1: Anthracene-Based Epoxy Elastomers

A study investigated the synthesis of anthracene-functionalized epoxy elastomers using this compound as a monomer. The resulting materials exhibited significant changes in thermomechanical properties upon UV exposure, demonstrating the potential for use in smart materials that respond to environmental stimuli. The photodimerization conversion rate reached approximately 70% after UV irradiation for a specific duration .

Case Study 2: Recyclability of Modified Polymers

In another research effort, EPM rubber was modified using 9-anthracenemethanol to create a material capable of undergoing reversible cross-linking. This study provided insights into the degradation pathways of the material and confirmed that degradation products included unreacted 9-anthracenemethanol, indicating the potential for recycling and reprocessing these materials without loss of functionality .

Summary Table of Biological Activities

Propriétés

IUPAC Name |

[6-(hydroxymethyl)anthracen-2-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O2/c17-9-11-1-3-13-7-16-6-12(10-18)2-4-14(16)8-15(13)5-11/h1-8,17-18H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROEFUJJXSBJMDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC3=C(C=CC(=C3)CO)C=C2C=C1CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.